1,1-difluoro-3-phenylpropan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
145299-86-1 |
|---|---|
Molecular Formula |
C9H10F2O |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H10F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 |
InChI Key |
BGEYWCYUHPALBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)F)O |
Purity |
91 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Difluoro 3 Phenylpropan 2 Ol and Analogues
Strategies for Carbon-Fluorine Bond Formation at the C-1 Position
The creation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. For compounds like 1,1-difluoro-3-phenylpropan-2-ol, this primarily involves deoxyfluorination reactions, where a hydroxyl group is replaced by a fluorine atom.
Deoxyfluorination Approaches to Fluorinated Alcohols
Deoxyfluorination is a direct and efficient method for synthesizing alkyl fluorides from readily available alcohols. cas.cnresearchgate.net This transformation involves the activation of the alcohol's hydroxyl group to form a good leaving group, which is subsequently displaced by a fluoride (B91410) ion. acsgcipr.org
The direct conversion of alcohols to alkyl fluorides via nucleophilic substitution is a fundamental strategy. cas.cnnih.gov This process typically involves an activating agent that transforms the hydroxyl group into a better leaving group, followed by nucleophilic attack by a fluoride source. acsgcipr.org The reaction can proceed through either an SN1 or SN2 mechanism, which influences the stereochemical outcome of the reaction. acsgcipr.org A variety of reagents have been developed to facilitate this transformation under mild conditions, with a focus on improving yields and minimizing side reactions like elimination. organic-chemistry.org
For instance, the combination of perfluoro-1-butanesulfonyl fluoride (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) allows for the direct fluorination of primary and secondary alcohols with high yields and inversion of stereochemistry, indicating an SN2 pathway. organic-chemistry.org Another approach utilizes potassium fluoride (KF) as the fluorine source, with the in-situ generation of highly active trifluoromethanesulfonyl fluoride (CF₃SO₂F) to promote the reaction. organic-chemistry.orgnih.gov This method is notable for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.govdocumentsdelivered.com
Table 1: Comparison of Reagents for Direct Deoxyfluorination of Alcohols
| Reagent System | Typical Conditions | Substrate Scope | Key Features |
| PBSF / TBAT | Mild conditions | Primary and secondary alcohols | High yields, inversion of stereochemistry. organic-chemistry.org |
| KF / in-situ CF₃SO₂F | Mild, short reaction time | Broad, tolerates various functional groups | Excellent for constructing C-F bonds. organic-chemistry.orgnih.gov |
| (salen)Co catalyst | Asymmetric conditions | Epoxides, aziridines | Enantioselective fluoride ring-opening. ucla.edu |
| Pd catalyst | Asymmetric conditions | Allylic chlorides | Asymmetric allylic fluorination. ucla.edu |
A significant class of deoxyfluorination reagents is based on sulfur and carbon. cas.cnnih.gov Sulfur-based reagents, often derived from sulfur tetrafluoride (SF₄), are widely used to convert alcohols to alkyl fluorides and carbonyls to geminal difluorides. acsgcipr.orgresearchgate.net Diethylaminosulfur trifluoride (DAST) is a prominent example, though its thermal instability and potential for side reactions are notable drawbacks. numberanalytics.comcommonorganicchemistry.comacs.org More stable alternatives like Deoxo-Fluor and PyFluor have been developed to address these issues, offering improved safety profiles and selectivity. cas.cnucla.educommonorganicchemistry.comacs.orgsigmaaldrich.com
Carbon-based fluorinating reagents are generally less reactive than their sulfur-based counterparts but offer good selectivity for the fluorination of alcohols in the presence of other reactive groups. acsgcipr.org Reagents like PhenoFluor and AlkylFluor have expanded the scope and selectivity of deoxyfluorination reactions. cas.cn
Table 2: Common Sulfur- and Carbon-Based Deoxyfluorinating Reagents
| Reagent | Type | Key Characteristics |
| DAST (Diethylaminosulfur trifluoride) | Sulfur-based | Widely used but thermally unstable. numberanalytics.comcommonorganicchemistry.comacs.org |
| Deoxo-Fluor | Sulfur-based | More thermally stable than DAST. commonorganicchemistry.comresearchgate.net |
| PyFluor | Sulfur-based | Low-cost, stable, and selective with minimal elimination byproducts. ucla.edusigmaaldrich.com |
| SulfoxFluor | Sulfur-based | High reactivity and selectivity, suitable for rapid deoxyfluorination. cas.cncas.cn |
| PhenoFluor / AlkylFluor | Carbon-based | Improved substrate scope and selectivity. cas.cn |
Phosphorus-based reagents offer another avenue for the deoxyfluorination of alcohols. nih.gov These methods typically involve the activation of the alcohol by a phosphorus compound to form an alkoxyphosphonium intermediate, which is a good leaving group. nih.govmit.edu Subsequent nucleophilic attack by a fluoride source completes the substitution. mit.edu
A notable development in this area is a base-free deoxyfluorination method that uses a nontrigonal phosphorus triamide for alcohol activation, a triarylborane as a fluoride shuttling catalyst, and an organic-soluble fluoride donor. nih.gov This system is particularly effective for the deoxyfluorination of tertiary alcohols, which are often challenging substrates, and proceeds with inversion of stereochemistry. nih.gov The reaction's mild, non-basic conditions help to suppress elimination side reactions. nih.gov Another approach involves the deoxygenative fluorination of phosphine (B1218219) oxides using a combination of oxalyl chloride and potassium fluoride, providing a general route to various fluorinated organophosphorus(V) compounds. nih.gov
Introduction of Difluoromethyl and Gem-Difluoro Moieties
The synthesis of the 1,1-difluoroalkane structure, also known as a gem-difluoro moiety, is a key step in producing compounds like this compound. These groups are often introduced by the difluoromethylation of carbonyl precursors.
The introduction of a difluoromethyl group (CF₂H) can be achieved through the nucleophilic difluoromethylation of carbonyl compounds, such as aldehydes and ketones. cas.cn This method is a convenient route for preparing fluorinated compounds. cas.cn Various reagents have been developed for this purpose, including (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). rsc.orgfluorine1.ruacs.org The reaction of TMSCF₂H with carbonyl compounds can be initiated by a Lewis base, such as cesium fluoride (CsF), to generate the difluoromethyl anion which then attacks the carbonyl carbon. fluorine1.ruacs.org
Another strategy involves the use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) and related reagents. cas.cnnih.gov These can be used for the enantioselective difluoromethylation of aromatic aldehydes in the presence of a chiral phase-transfer catalyst. nih.gov The transformation of carbonyl compounds into gem-difluoro compounds can also be achieved using reagents like dibromodifluoromethane (B1204443) with zinc. rsc.orgrsc.org Furthermore, phosphonium (B103445) salts such as [Ph₃P⁺CF₂H]Br⁻ (DFPB) have been shown to be effective nucleophilic difluoromethylation reagents for aldehydes and ketones, surprisingly affording α-CF₂H alcohols instead of the expected Wittig olefination products. acs.org
Table 3: Reagents for the Difluoromethylation of Carbonyl Compounds
| Reagent | Precursor Type | Key Features |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Aldehydes, Ketones | Activated by a Lewis base; efficient for a variety of carbonyls. rsc.orgfluorine1.ruacs.org |
| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Aldehydes, Ketones, Imines | Can be used for enantioselective reactions with a chiral catalyst. cas.cnnih.gov |
| Dibromodifluoromethane / Zinc | Aldehydes, Ketones | Direct transformation of carbonyls to gem-difluoro compounds. rsc.orgrsc.org |
| [Ph₃P⁺CF₂H]Br⁻ (DFPB) | Aldehydes, Ketones | Acts as a nucleophilic difluoromethylating agent to form α-CF₂H alcohols. acs.org |
Employing Difluoroenoxysilanes in Controlled Synthetic Transformations
Difluoroenoxysilanes have emerged as versatile and powerful reagents for the synthesis of α,α-difluorinated carbonyl compounds and their derivatives, including the corresponding alcohols. These silyl (B83357) enol ethers serve as nucleophilic difluoroacetyl synthons, participating in a variety of carbon-carbon bond-forming reactions.
One key transformation is the Mukaiyama-type aldol (B89426) reaction. In this process, a difluoroenoxysilane reacts with an aldehyde, such as phenylacetaldehyde (B1677652) (the precursor to the phenylpropyl side chain), in the presence of a Lewis acid catalyst. This reaction directly constructs the carbon skeleton of this compound. For instance, cationic palladium aqua complexes have been shown to catalyze the enantioselective aldol reaction between difluoroenoxysilanes and aromatic aldehydes, yielding β-hydroxy-α,α-difluoro ketones with good yields and enantioselectivities up to 93:7 er. researchgate.net The reaction is operationally simple and can be performed at room temperature under non-anhydrous conditions. researchgate.net Similarly, hexafluoroisopropanol (HFIP) has been identified as an effective catalyst for the Mukaiyama aldol reaction of difluoroenoxysilanes with glyoxal (B1671930) monohydrates, leading to 2,2-difluoro-3-hydroxy-1,4-diketones. researchgate.net The subsequent reduction of the ketone functionality in the resulting aldol adduct yields the target this compound.
Another significant application of difluoroenoxysilanes is in the hydrodifluoroalkylation of alkenes. A Markovnikov-selective hydrodifluoroalkylation of alkenes using difluoroenoxysilanes has been developed with magnesium perchlorate (B79767) as a catalyst. researchgate.net This method allows for the synthesis of α,α-difluoroketones with tertiary or quaternary carbons at the β-position, which are then readily converted to the corresponding difluorinated alcohols. researchgate.net
Furthermore, difluoroenoxysilanes can act as three-carbon (CCO) synthons in formal [2+3] cyclization reactions with p-hydroxybenzyl alcohols, leading to the formation of gem-difluorinated oxa-spirocyclohexadienones. acs.orgacs.org While not a direct route to the title compound, this highlights the diverse reactivity of difluoroenoxysilanes in building complex fluorinated molecules. The chemoselective addition of difluoroenolates, generated in situ, to α-haloketones also provides access to difluorinated halohydrins, which are valuable intermediates that can be transformed into other fluorinated compounds. nih.gov
Stereoselective Synthesis of this compound and Chiral Fluorinated Alcohol Analogues
The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Several strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Reduction of Fluorinated Ketones and Allylic Alcohols
The most direct approach to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,1-difluoro-3-phenylpropan-2-one. This transformation can be achieved using various methodologies, including biocatalytic and transition metal-catalyzed processes.
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can perform reductions under mild conditions with exceptional chemo-, regio-, and stereoselectivity. entrechem.com These enzymes often rely on nicotinamide (B372718) cofactors (NADH or NADPH), and whole-cell systems are frequently employed to take advantage of their internal cofactor regeneration mechanisms. entrechem.commdpi.com
The asymmetric reduction of difluoroalkyl ketones to chiral fluoroalkyl secondary alcohols has been efficiently accomplished using commercial NADPH-dependent ketoreductases. researchgate.net For example, KRED K234 has been shown to be effective for a broad range of prochiral fluoroketones, achieving excellent conversions and enantioselectivities even at high substrate concentrations. researchgate.net The synthesis of both enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol was achieved with high enantioselection through the microbial reduction of the parent ketone, demonstrating the utility of this approach for structurally similar compounds. unt.edu
| Enzyme/Organism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Ketoreductase K234 | Aryl difluoroketones | Chiral aryl difluoroalcohols | >99 | >99 |
| Saccharomyces cerevisiae | 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one | (S)-alcohol | 80 | >98 |
| Rhodotorula rubra | 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one | (R)-alcohol | 60 | >98 |
| Rhodococcus R6 ADH (RhADH) | Aromatic ketones | Chiral aromatic alcohols | >99 | >99 (for (R)) |
This table presents representative data from studies on the biocatalytic reduction of fluorinated and aromatic ketones. researchgate.netunt.edunih.gov
Transition metal catalysis provides a powerful alternative for the asymmetric reduction of ketones. Complexes of noble metals like ruthenium, rhodium, and iridium, as well as more abundant first-row metals like iron, have been developed for this purpose. rsc.orgdicp.ac.cn These catalysts typically employ chiral ligands to induce enantioselectivity in the hydrogenation process.
For instance, iron complexes bearing chiral tetradentate ligands have been successfully used in the asymmetric transfer hydrogenation of ketones. libretexts.org Palladium-catalyzed asymmetric hydrogenation has been applied to the synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters, achieving high yields and enantioselectivities up to 97:3 er. libretexts.org This methodology is highly relevant for the reduction of 1,1-difluoro-3-phenylpropan-2-one, given the structural similarity of the substrates. The mechanism often involves an outer-sphere stepwise process where the ketone interacts with the catalyst complex, leading to a stereoselective hydride transfer. nist.gov
| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (er / ee %) |
| Pd(TFA)₂ / (S)-Segphos / H⁺ | α,α-Difluoro-β-arylbutenoates | 90-99 | 91:9 - 97:3 er |
| Ru(II)-TsDPEN | Aryl Ketones | >95 | up to 99% ee |
| Fe(P-NH-P')(CO)(H) | Acetophenone | >99 | up to 98% ee |
| Ir-Azabicyclo Thiazole-Phosphine | Fluorinated Allylic Alcohols | up to 99 | up to 99% ee |
This table summarizes findings from various transition metal-catalyzed asymmetric hydrogenations of relevant ketone and allylic alcohol substrates. libretexts.orgnist.govwikipedia.org
Chiral Auxiliary and Chiral Pool Strategies for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.comprinceton.edu
In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a difluoromethyl group or the reduction of a ketone. For example, fluorinated oxazolidinones (FOX) have been developed as effective chiral auxiliaries for alkylation, hydroxylation, or fluorination reactions of amide enolates, affording excellent diastereoselectivities. acs.org The synthesis of the target alcohol could be envisioned by attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to phenylacetic acid, followed by difluoromethylation and subsequent reduction of the carbonyl group, where the auxiliary would direct the facial approach of the reagents. Finally, cleavage of the auxiliary would yield the enantiomerically enriched target alcohol.
Chiral pool synthesis utilizes readily available, inexpensive, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. A synthesis of this compound could potentially start from a chiral precursor like (S)- or (R)-phenylalanine, leveraging its inherent stereocenter to establish the stereochemistry at the alcohol carbon.
Dynamic Kinetic Resolution in the Synthesis of Chiral Difluorinated Alcohols
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. researchgate.netbyjus.com
For the synthesis of chiral this compound, DKR can be applied in two main ways. First, a DKR of racemic this compound can be performed. This typically involves the combination of an enzyme (like Candida antarctica lipase (B570770) B, CALB) that selectively acylates one enantiomer and a metal catalyst (often ruthenium-based) that racemizes the unreacted alcohol enantiomer. researchgate.net This allows the complete conversion of the racemate to a single enantiomer of the corresponding ester, which can then be hydrolyzed to the desired alcohol.
Alternatively, a reductive DKR can be performed on the precursor ketone, 1,1-difluoro-3-phenylpropan-2-one. This approach, often utilizing a chiral ruthenium-BINAP catalyst system with H₂ or a hydrogen donor, combines asymmetric reduction with in situ racemization of the ketone, which can epimerize under the reaction conditions. acs.orgbyjus.com This drives the reaction towards the formation of a single stereoisomer of the alcohol product with high yield and enantioselectivity. acs.org Reductive enzymatic DKR has also been demonstrated as a viable route, achieving high product titers for related chiral alcohols.
Novel Synthetic Routes and Reagent Development for this compound Derivatives
The development of new synthetic methods for producing this compound and its analogues is driven by the need for efficiency, selectivity, and sustainability. Researchers are continuously exploring innovative strategies to construct these complex molecules.
Cascade Reactions and One-Pot Synthetic Sequences
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules from simple starting materials in a single operation without isolating intermediates. This strategy is highly atom-economical and minimizes waste, aligning with the principles of green chemistry. acs.org
Recent advancements have also seen the development of cascade reactions for synthesizing other structurally related fluorinated compounds. For example, photocatalyzed cascade reactions of cyclopropanols and α-trifluoromethyl-substituted olefins have been used to construct fused gem-difluorooxetanes. nih.gov Similarly, visible light has been employed to induce a radical cascade difluoromethylation/cyclization of unactivated alkenes, providing access to CF2H-substituted polycyclic imidazoles. nih.gov The synthesis of 1-naphthaldehydes has been achieved through iodine monochloride-promoted cascade reactions of 1-phenylpent-4-yn-2-ols. researchgate.net
Furthermore, multi-component cascade reactions have been developed for the synthesis of highly functionalized bipyrimidine derivatives from 3-formylchromones. rsc.org These examples, while not directly producing this compound, highlight the power and versatility of cascade reactions in constructing complex molecules containing fluorine, suggesting potential pathways for its synthesis.
The table below summarizes various cascade and one-pot reactions used in the synthesis of fluorinated compounds.
| Reaction Type | Starting Materials | Product Type | Key Features |
| One-pot fluorination/cyclization | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones, Selectfluor® | 3-Fluoroflavones | Concise and efficient, tolerates a wide range of functional groups. researchgate.netrsc.org |
| Photocatalyzed cascade reaction | Cyclopropanols, α-trifluoromethyl-substituted olefins | Fused gem-difluorooxetanes | Construction of two rings and three bonds in one reaction. nih.gov |
| Visible light-induced radical cascade | Unactivated alkenes, difluoromethylation reagent | CF2H-substituted polycyclic imidazoles | Environmentally friendly and efficient. nih.gov |
| Iodine monochloride-promoted cascade | 1-Phenylpent-4-yn-2-ols | 1-Naphthaldehydes | Simple operation, mild conditions, good efficiency. researchgate.net |
| Multi-component cascade reaction | 3-Formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, amidine hydrochlorides | Highly functionalized bipyrimidine derivatives | Formation of five bonds and cleavage of one bond in one pot. rsc.org |
Applications of Flow Chemistry in Difluorinated Alcohol Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of fluorinated compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com The contained environment of a flow reactor is particularly beneficial for handling hazardous reagents often used in fluorination chemistry. vapourtec.com
The application of flow chemistry has been demonstrated to enhance the catalytic dehydration of alcohols to alkenes, suggesting its potential for reactions involving alcohol functionalities. rsc.org For fluorination reactions specifically, flow reactors allow for the safe use of reagents like fluorine gas and hydrogen fluoride. vapourtec.com For instance, 4-fluoropyrazole systems have been prepared using a telescoped two-step continuous gas/liquid–liquid/liquid flow process. tib.eu
Flow chemistry has also been successfully combined with other modern synthetic techniques like photoredox catalysis to enable the synthesis of complex fluorinated compounds. selvita.com This combination allows for precise control over reaction conditions, leading to higher yields and selectivities.
The table below highlights key aspects of flow chemistry in the context of fluorinated compound synthesis.
| Feature | Description | Benefit in Fluorinated Alcohol Synthesis |
| Enhanced Safety | Reactions are conducted in a closed, controlled system. | Safe handling of hazardous fluorinating agents like fluorine gas and hydrogen fluoride. vapourtec.com |
| Improved Heat and Mass Transfer | High surface-area-to-volume ratio allows for efficient thermal control. | Better management of exothermic fluorination reactions, preventing side reactions. |
| Automation and Scalability | Continuous nature allows for automated production and easier scale-up. | Efficient production of larger quantities of difluorinated alcohols. youtube.com |
| Integration with Other Technologies | Can be combined with photochemistry and electrochemistry. | Enables novel and efficient synthetic routes to complex fluorinated molecules. selvita.com |
Principles of Green Chemistry in Fluorinated Alcohol Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. asbcnet.org These principles are increasingly being applied to the synthesis of fluorinated compounds to minimize their environmental impact. numberanalytics.com
Key green chemistry principles relevant to fluorinated alcohol production include:
Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com One-pot and cascade reactions are excellent examples of waste prevention in action. acs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Research into greener solvents for fluorination reactions is ongoing, with alternatives like cyclopentanone (B42830) and γ-valerolactone (GVL) being explored. wpmucdn.com The use of fluorous solvents, which are immiscible with many organic solvents, allows for easy separation and recycling of catalysts and solvents. tcichemicals.com
Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. asbcnet.org Performing reactions at ambient temperature and pressure is a key goal.
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com For example, cyclopentanone can be derived from biomass. wpmucdn.com
Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. sigmaaldrich.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com
The table below outlines the application of green chemistry principles to the synthesis of fluorinated alcohols.
| Green Chemistry Principle | Application in Fluorinated Alcohol Synthesis | Example |
| Prevention of Waste | Utilizing one-pot and cascade reactions to reduce the number of steps and waste generated. acs.org | One-pot synthesis of 3-fluoroflavones. researchgate.netrsc.org |
| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. acs.org | Hydrogenation reactions with 100% atom economy. acs.org |
| Safer Solvents | Replacing hazardous solvents with greener alternatives or using fluorous biphasic systems. wpmucdn.comtcichemicals.com | Use of cyclopentanone or γ-valerolactone (GVL) as solvents for fluorination. wpmucdn.com |
| Energy Efficiency | Developing reactions that proceed under mild conditions (e.g., room temperature). | Visible light-induced radical cascade reactions. nih.gov |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Synthesis of cyclopentanone from biomass-derived furfural. wpmucdn.com |
| Reduce Derivatives | Employing selective catalysts that obviate the need for protecting groups. acs.org | Enzymatic reactions that selectively target specific functional groups. acs.org |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. | Transition-metal catalyzed cross-coupling reactions. |
Stereochemical Aspects and Chiral Recognition Studies of 1,1 Difluoro 3 Phenylpropan 2 Ol
Methodologies for Enantiomeric Purity Assessment and Absolute Configuration Determination
The accurate determination of enantiomeric purity and the assignment of absolute configuration are fundamental in stereochemistry. For chiral fluorinated alcohols like 1,1-difluoro-3-phenylpropan-2-ol, a combination of chromatographic and spectroscopic techniques is typically employed.
Enantiomeric Purity Assessment:
The separation and quantification of enantiomers of this compound can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) are instrumental in this process, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being particularly common for resolving a wide range of chiral compounds, including alcohols. The choice of the mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving optimal separation. nih.gov
Another powerful technique for determining enantiomeric excess is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, given the presence of the difluoromethyl group in the target molecule. acs.orgnih.gov The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers. For instance, the formation of diastereomeric esters with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the quantification of each enantiomer by integrating the distinct signals in the ¹H or ¹⁹F NMR spectrum. nih.govspringernature.com A recently developed protocol using a cationic cobalt(III) complex as a chiral solvating agent has also shown high efficiency in the ¹⁹F NMR-based chiral analysis of fluorinated alcohols and amines. acs.orgnih.gov
Absolute Configuration Determination:
The determination of the absolute configuration at the stereocenter of this compound is crucial for understanding its interaction with other chiral molecules. Mosher's method is a well-established NMR technique for this purpose. nih.govspringernature.comresearchgate.netumn.edu This method involves the preparation of diastereomeric esters using both (R)- and (S)-enantiomers of Mosher's acid chloride. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the alcohol can be deduced based on an empirically derived conformational model. umn.edu
The application of Mosher's method to cyclic secondary amines has also been successfully demonstrated, providing a reliable model for assigning absolute configuration based on the analysis of ¹H NMR chemical shifts, which could be extended to other chiral molecules. acs.org
Table 1: Methodologies for Stereochemical Analysis of Chiral Fluorinated Alcohols
| Technique | Application | Principle | Key Considerations |
| Chiral HPLC | Enantiomeric Purity Assessment | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Selection of appropriate chiral column and mobile phase composition. nih.gov |
| ¹⁹F NMR with Chiral Auxiliaries | Enantiomeric Purity Assessment | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. acs.orgnih.gov | Choice of a suitable chiral auxiliary that provides baseline separation of signals. acs.org |
| Mosher's Method (¹H and ¹⁹F NMR) | Absolute Configuration Determination | Analysis of chemical shift differences in diastereomeric esters formed with (R)- and (S)-Mosher's acid. nih.govumn.edu | Requires synthesis of both diastereomeric esters and careful analysis of NMR spectra. umn.edu |
Diastereoselective Control in the Synthesis of Multi-Chiral Center Derivatives
The synthesis of derivatives of this compound that contain additional stereocenters necessitates precise control over diastereoselectivity. The presence of the existing chiral center and the fluorine atoms can significantly influence the stereochemical outcome of subsequent reactions.
The stereoselective synthesis of organofluorine compounds with adjacent stereogenic centers is a challenging yet important area of research. nih.gov Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful method for the enantio- and diastereoselective synthesis of fluorinated motifs. nih.gov This strategy allows for the creation of vicinal stereocenters with high levels of control.
In the context of synthesizing multi-chiral derivatives of this compound, a key strategy would involve the diastereoselective addition of a nucleophile to a ketone precursor or an electrophile to an alkene derived from the parent alcohol. The stereochemical bias can be directed by the existing chiral center, often following empirical models such as Felkin-Anh or Cram's rule, which predict the facial selectivity of the incoming reagent.
For instance, the diastereoselective synthesis of fluorinated diols has been achieved through strategies involving epoxide opening. nih.gov Similarly, the synthesis of alkanes with multiple contiguous fluorine atoms has been accomplished with high stereocontrol using sequential fluorination reactions on diastereoisomeric alcohol-diepoxides. figshare.com These approaches highlight the methodologies that could be adapted for the diastereoselective functionalization of this compound to create complex fluorinated molecules with defined stereochemistry.
Chiral Recognition Mechanisms and Advanced Theoretical Models
Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.com For this compound, its ability to be recognized by a chiral host is governed by the formation of transient diastereomeric complexes stabilized by various non-covalent interactions.
Chiral Recognition by Cyclodextrins:
Cyclodextrins (CDs) are cyclic oligosaccharides that are well-known for their ability to form inclusion complexes with a variety of guest molecules, including fluorinated compounds. nih.govnih.govlsu.edujlu.edu.cnrsc.org The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the phenyl group of this compound, while the hydroxyl and difluoromethyl groups can interact with the hydrophilic exterior.
The enantioselective recognition arises from the different stabilities of the diastereomeric complexes formed between the chiral host (cyclodextrin) and each enantiomer of the guest (this compound). nih.gov These differences in stability are a result of a combination of interactions, including hydrogen bonding, hydrophobic interactions, and steric fit. lsu.edu Derivatized cyclodextrins, such as silylated-acetylated cyclodextrins, have shown promise as chiral sensors for the enantiodiscrimination of fluorinated anesthetics, suggesting their potential applicability for this compound. nih.gov
Theoretical Models of Chiral Recognition:
Computational methods play a crucial role in understanding and predicting chiral recognition phenomena. researchgate.net Molecular modeling can be used to visualize the interactions between the host and guest molecules and to calculate the binding energies of the diastereomeric complexes. These models can help to elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to enantioselectivity.
For fluoroalcohols, theoretical studies have explored the competitive nature of intramolecular and intermolecular hydrogen bonding, which can be a key factor in the formation of dimeric conformers and influences their interaction with other molecules. nih.gov The "three-point interaction model" is a classical concept in chiral recognition, which posits that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for enantiomeric discrimination. mdpi.comresearchgate.net Advanced theoretical models often go beyond this simple picture to consider the dynamic nature of the interactions and the role of the solvent.
Theoretical design of chiral molecules has also been explored through concepts like conformational locking to achieve specific chiroptical properties, which could inspire the design of host molecules for the specific recognition of compounds like this compound. mdpi.com
Advanced Characterization Techniques for Structural Elucidation Within Synthetic Research
Comprehensive Spectroscopic Analysis in Elucidating Complex Fluorinated Structures
Spectroscopic methods are fundamental tools for the structural determination of novel compounds. For a molecule like 1,1-difluoro-3-phenylpropan-2-ol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all essential.
¹H NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene (B1212753) protons adjacent to the chiral center, the methine proton of the alcohol, and the hydroxyl proton. The difluoromethyl group's protons would appear as a characteristic triplet of doublets due to coupling with both the adjacent fluorine and methine protons.
¹³C NMR reveals the carbon skeleton of the molecule. The spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the carbon bearing the hydroxyl group, and the difluoromethyl carbon, which would exhibit a large one-bond carbon-fluorine coupling constant.
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. rsc.org The two fluorine atoms in this compound are diastereotopic and would therefore be expected to show distinct signals, each appearing as a doublet of doublets due to geminal F-F coupling and vicinal H-F coupling.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching absorptions would be expected in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observable.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of small molecules like water or the benzyl (B1604629) group. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 173.07726 m/z. nih.gov
| Technique | Observed Feature | Typical Chemical Shift/Frequency/m/z |
| ¹H NMR | Aromatic protons | 7.20-7.40 ppm (m) |
| Methine proton (CH-OH) | 3.90-4.10 ppm (m) | |
| Methylene protons (CH₂) | 2.80-3.00 ppm (m) | |
| Difluoromethyl proton (CHF₂) | 5.80-6.20 ppm (td) | |
| ¹³C NMR | Aromatic carbons | 125-140 ppm |
| Carbonyl carbon (C-OH) | 68-72 ppm (t) | |
| Methylene carbon (CH₂) | 35-40 ppm | |
| Difluoromethyl carbon (CF₂) | 115-120 ppm (t) | |
| ¹⁹F NMR | Diastereotopic fluorines | -115 to -125 ppm (m) |
| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C-F stretch | 1000-1200 cm⁻¹ (strong) | |
| Mass Spectrometry | [M+H]⁺ | 173.0773 |
Note: The data in this table is representative and based on values for structurally similar compounds. Actual experimental values may vary.
Chiral Chromatography and Other Analytical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial, especially in the context of asymmetric synthesis. Chiral chromatography is a primary technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For fluorinated alcohols like this compound, polysaccharide-based CSPs are often effective. The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com
Chiral Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile chiral compounds. The use of a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, allows for the separation of the enantiomers, which can then be quantified.
NMR Spectroscopy with Chiral Shift Reagents offers an alternative method for determining enantiomeric excess. Chiral lanthanide shift reagents can be added to the NMR sample, forming diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Expected Result | Baseline separation of the two enantiomer peaks |
Note: This is a representative method and would require optimization for the specific compound.
X-ray Crystallography for Unambiguous Absolute Configuration Assignment
While spectroscopic and chromatographic methods can elucidate the relative structure and enantiomeric purity, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If the compound itself does not readily crystallize, it can be derivatized with a chiral auxiliary of known absolute configuration. The resulting diastereomer is then crystallized, and its structure is determined by X-ray diffraction. The known configuration of the auxiliary allows for the unambiguous assignment of the absolute configuration of the chiral center in the original alcohol.
The crystallographic data provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, offering an unequivocal confirmation of its three-dimensional structure. This level of detail is often essential for understanding the structure-activity relationships of chiral molecules.
Theoretical and Computational Investigations of 1,1 Difluoro 3 Phenylpropan 2 Ol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Conformation
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangements (conformations) of flexible molecules like 1,1-difluoro-3-phenylpropan-2-ol. nih.govresearchgate.net The presence of multiple rotatable single bonds (C-C) and the polar hydroxyl (-OH) and difluoromethyl (-CHF2) groups suggests a complex conformational landscape governed by a balance of steric repulsions and stabilizing intramolecular interactions.
For this compound, DFT calculations would typically be used to explore the potential energy surface by systematically rotating the dihedral angles of the C1-C2 and C2-C3 bonds. A key interaction to investigate would be the potential for intramolecular hydrogen bonding between the acidic proton of the hydroxyl group and one of the electronegative fluorine atoms. Such an interaction, if present, would significantly stabilize specific conformers. Studies on simpler fluorinated alcohols have demonstrated the importance of these interactions in dictating conformational preference. acs.org
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer Description | Key Dihedral Angles (C3-C2-C1-H) | Calculated Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| Global Minimum (H-Bonded) | gauche (~60°) | 0.00 | Intramolecular O-H···F hydrogen bond |
| Anti Conformer | anti (~180°) | 5.20 | Steric minimization, but lacks H-bond |
| Gauche (No H-Bond) | gauche (~-60°) | 8.50 | Gauche steric interaction |
| Eclipsed Transition State | syn (0°) | 21.30 | High torsional and steric strain |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar fluorinated alcohols. Actual values would require specific DFT calculations.
Mechanistic Studies of Chemical Reactions Involving Difluorinated Alcohol Motifs
The difluorinated alcohol motif, -CH(OH)CHF2, is the reactive center of this compound. Computational studies are essential for mapping the detailed step-by-step mechanisms of its reactions, such as oxidation, reduction, or substitution. researchgate.net These calculations can identify transition states, intermediates, and activation energies, providing a complete picture of the reaction pathway. arxiv.org
For instance, the oxidation of a secondary alcohol to a ketone is a fundamental transformation. youtube.comchadsprep.com In the case of this compound, the strong electron-withdrawing effect of the two fluorine atoms is expected to influence the mechanism significantly. A study on the oxidation of fluorinated alcohols on nickel surfaces revealed that fluorine substitution can increase the activation energy for certain steps, like β-hydride elimination, and can even switch the reaction mechanism from dehydrogenation to dehydration. acs.orgnih.gov DFT calculations can model these effects by quantifying the energy barriers for competing pathways.
Mechanisms for alcohol deoxyfluorination have also been explored computationally. nih.gov For this compound, this would involve replacing the hydroxyl group with a third fluorine atom. Theoretical models can help predict the feasibility of such a reaction and elucidate the role of the fluorinating agent and any catalysts involved. nih.gov The general mechanisms for many alcohol oxidations involve putting a good leaving group on the oxygen, followed by an elimination-like step to form the C=O double bond. masterorganicchemistry.com
Prediction of Reactivity and Selectivity in Organofluorine Systems
A significant application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. mdpi.com For organofluorine compounds, this is particularly valuable because the effects of fluorine can be counterintuitive. By calculating properties like molecular electrostatic potential (MEP) maps, researchers can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, an MEP map would highlight the nucleophilic character of the hydroxyl oxygen and the electrophilic character of the hydrogen-bearing carbon of the difluoromethyl group.
Furthermore, transition state theory combined with DFT allows for the calculation of activation energies for different possible reaction outcomes. rsc.org This can predict, for example, whether a nucleophile would preferentially attack at the carbon bearing the hydroxyl group or another position. In systems with multiple potential reaction sites, comparing the calculated energy barriers can predict the major product with high accuracy. mdpi.com This predictive power is crucial for designing new synthetic routes and catalysts. cas.cn Computational studies have been successfully used to explain and predict regioselectivity in the reactions of various perfluorinated systems. mdpi.com
Table 2: Illustrative Predicted Activation Energies for Competing Reactions
| Reaction Type | Reaction Site | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 Substitution at C2 | C-OH | 28.5 | Disfavored |
| Oxidation of C2-OH | C-OH | 19.2 | Favored |
| Dehydration (E1) | C1-C2 | 24.7 | Possible at high temperature |
| Proton Abstraction from C1 | C-H (of CHF2) | 35.1 | Highly Unlikely |
Note: This table provides hypothetical data to illustrate how computational predictions of activation energy can determine reaction selectivity. The values are not from specific experimental or computational studies on this exact molecule.
In-depth Analysis of Fluorine's Electronic and Steric Effects on Molecular Properties
The presence of two fluorine atoms at the C1 position dramatically alters the properties of this compound compared to its non-fluorinated analogue, 1-phenylpropan-2-ol. Computational methods can dissect and quantify these influences, which are broadly categorized as electronic and steric effects.
Electronic Effects: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). tandfonline.comnih.govnumberanalytics.com In this compound, the two fluorine atoms pull electron density away from C1, and this effect is propagated through the carbon skeleton. Computational analyses can quantify this charge polarization. This inductive withdrawal has several key consequences:
Increased Acidity: The electron density around the hydroxyl oxygen is reduced, which weakens the O-H bond and stabilizes the corresponding alkoxide anion. This makes the alcohol significantly more acidic (lower pKa) than its non-fluorinated counterpart. nih.govencyclopedia.pub
Bond Strength Modification: The C-F bond itself is exceptionally strong, contributing to the thermal stability of the molecule. nih.gov The adjacent C-C bonds may be slightly altered in length and strength, a phenomenon that can be precisely calculated.
Steric Effects: While fluorine has a small van der Waals radius (1.47 Å), the -CHF2 group as a whole exerts a steric influence on the adjacent stereocenter at C2. tandfonline.com
Conformational Preference: As discussed in section 6.1, steric repulsion between the difluoromethyl group and the substituents on C2 (hydroxyl, hydrogen, and benzyl (B1604629) group) plays a critical role in determining the molecule's preferred shape. acs.orgsoton.ac.uk
Stereoselectivity: The steric bulk of the -CHF2 group can influence the trajectory of an incoming reagent, leading to stereoselectivity in reactions at the C2 position. Computational modeling of the transition states for attack from different faces of the molecule can predict the diastereomeric or enantiomeric outcome of a reaction. The "β-fluorine effect," where a fluorine atom influences the stereochemistry of a reaction at an adjacent (β) carbon, has been studied computationally in other systems and is relevant here. acs.orgacs.orgnih.gov
Applications in Advanced Organic Synthesis and Molecular Design
1,1-Difluoro-3-phenylpropan-2-ol as a Versatile Synthetic Building Block
This compound is recognized as a valuable building block in organic synthesis. biosynth.comchinesechemsoc.org Its structure, featuring a difluoromethyl group adjacent to a secondary alcohol and a phenylpropyl backbone, provides a scaffold for the synthesis of more complex molecules. biosynth.comchinesechemsoc.org This compound serves as a key intermediate for introducing the gem-difluoro motif, a functional group of increasing importance in pharmaceuticals and agrochemicals. The presence of both a hydroxyl group and a difluorinated carbon center allows for a range of chemical transformations, making it a highly adaptable component in synthetic strategies. biosynth.com
The utility of this compound lies in its potential to be elaborated into a variety of derivatives. The hydroxyl group can be oxidized, reduced, or converted into other functional groups, while the phenyl ring can undergo various substitution reactions. These modifications allow chemists to fine-tune the properties of the resulting molecules for specific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol |
| Boiling Point | 250.90 °C |
| Flash Point | 105.50 °C |
| SMILES | C1=CC=C(C=C1)CC(C(F)F)O |
| InChIKey | BGEYWCYUHPALBR-UHFFFAOYSA-N |
This data is compiled from various chemical suppliers and databases. biosynth.comuni.lu
Design and Synthesis of Bioisosteric Analogues Incorporating Difluorinated Motifs
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug design. nih.gov The goal is to enhance the potency, selectivity, metabolic stability, or pharmacokinetic profile of a lead compound. The difluoromethyl group (CHF₂) is often considered a bioisostere of a hydroxyl group, a thiol group, or a methyl group, and its incorporation can lead to significant improvements in drug-like properties.
The strategic incorporation of difluorinated motifs, such as the one present in this compound, is a key tactic for modulating the binding affinity and reactivity of bioactive molecules. The strong electron-withdrawing nature of the two fluorine atoms can alter the acidity of nearby protons and influence the hydrogen-bonding capabilities of the molecule. This can lead to more favorable interactions with biological targets, such as enzymes and receptors.
For example, replacing a metabolically susceptible site in a drug candidate with a difluorinated group can block oxidation, thereby increasing the metabolic stability and prolonging the half-life of the drug. While specific examples detailing the direct use of this compound in the synthesis of such analogues are not extensively documented in readily available literature, the principles of bioisosteric replacement strongly support its potential in this area.
The presence of fluorine atoms can have a profound impact on molecular recognition, a critical aspect of ligand design. Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient regions of a protein's active site. Furthermore, the C-F bond can participate in non-classical hydrogen bonds with amide N-H groups, further stabilizing the ligand-protein complex.
In academic research, the systematic introduction of fluorine into a ligand scaffold is a common strategy to probe the nature of the binding pocket and to optimize ligand-receptor interactions. Although direct studies on this compound in this context are limited, the broader field of organofluorine chemistry provides a strong rationale for its utility. The defined stereochemistry and functionality of this compound make it an attractive candidate for constructing focused libraries of fluorinated ligands to explore structure-activity relationships.
Role in the Development of Novel Organofluorine Reagents and Catalysts
The development of new reagents and catalysts for the efficient and selective introduction of fluorine and fluorinated groups into organic molecules is a major focus of modern synthetic chemistry. chinesechemsoc.org While the direct application of this compound as a catalyst or a reagent is not prominently reported, its structure suggests potential for derivatization into such species.
For instance, the chiral nature of this compound could be exploited in the design of chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure forms of this alcohol would be a crucial first step. Subsequent modification could lead to the creation of novel phosphines, amines, or other coordinating groups that could be used in transition metal-catalyzed reactions. The development of new fluorinating agents and catalysts is an active area of research, and versatile fluorinated building blocks like this compound are likely to play an increasingly important role in these endeavors. numberanalytics.com The historical development of organofluorine chemistry has shown that simple fluorinated compounds can be precursors to highly valuable and complex materials and reagents. nih.gov
Emerging Trends and Future Directions in 1,1 Difluoro 3 Phenylpropan 2 Ol Research
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. nih.govacs.orgnih.gov While specific studies on the continuous flow synthesis of 1,1-difluoro-3-phenylpropan-2-ol are not yet prevalent, the broader field of flow fluorination is rapidly advancing. nih.govrsc.orgresearchgate.netscispace.com
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for often highly exothermic fluorination reactions. nih.govacs.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous fluorinating agents. nih.gov For the synthesis of this compound, a flow process could involve the precise introduction of a fluorinating agent to a precursor like 1-phenylpropan-2-one under optimized conditions, minimizing the formation of byproducts.
Table 1: Potential Advantages of Continuous Flow and Automated Synthesis for this compound
| Feature | Advantage | Relevance to this compound Synthesis |
| Precise Control | Improved yield and selectivity, enhanced safety. | Minimizing byproducts in the fluorination step. |
| Rapid Optimization | Accelerated discovery of ideal reaction conditions. | Efficient screening of catalysts and reagents. |
| Scalability | Seamless transition from laboratory to production scale. | Facilitating larger scale production for further research. |
| Safety | Minimized handling of hazardous reagents. | Safer use of potent fluorinating agents. |
Sustainable and Environmentally Benign Synthetic Approaches for Fluorinated Compounds
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for organofluorine compounds. nih.govrsc.orgnumberanalytics.comresearchgate.net Traditional fluorination methods often rely on hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives. nih.govresearchgate.net
One promising approach is the use of greener solvents, such as water or fluorous solvents. researchgate.netijsr.netresearchgate.netnih.govmdpi.com While fluorination reactions were historically considered incompatible with water, recent studies have demonstrated successful fluorinations in aqueous media, which is environmentally friendly and possesses favorable physicochemical properties. numberanalytics.com The development of water-tolerant catalytic systems could enable the synthesis of this compound in a more sustainable manner. Fluorous biphasic systems, which utilize highly fluorinated solvents, offer the advantage of easy catalyst recycling. ijsr.net
Electrochemical fluorination represents another green alternative, as it can reduce the need for chemical oxidants and often proceeds under mild conditions. beilstein-journals.orgnih.govrsc.orgchemistryviews.org Anodic oxidation can be used to generate reactive intermediates for fluorination, and this technique has been successfully applied to benzylic C-H bonds. beilstein-journals.orgrsc.org The electrochemical synthesis of this compound or its precursors could offer a more environmentally friendly route.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is also emerging as a powerful tool for sustainable fluorination. numberanalytics.comnumberanalytics.comnih.govacsgcipr.org Fluorinase enzymes, for example, can catalyze the formation of C-F bonds under mild, aqueous conditions with high selectivity. numberanalytics.comacsgcipr.org The development of engineered enzymes could provide a highly efficient and selective method for the synthesis of chiral this compound. numberanalytics.comnih.gov
Computational Design and Discovery of Novel Fluorinated Molecules
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and in silico screening of novel molecules. nih.govijsr.net For this compound and its potential derivatives, computational methods can predict a wide range of properties, guiding synthetic efforts toward compounds with desired characteristics.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the molecular geometry, electronic structure, and reactivity of fluorinated compounds. rsc.orgchemistryviews.orgnih.gov These calculations can help to understand the effect of fluorine substitution on the properties of the molecule, such as its stability and reactivity. nih.govijsr.net For instance, DFT studies can elucidate the impact of the difluoromethyl group in this compound on the acidity of the hydroxyl proton or the stability of reactive intermediates.
Molecular dynamics (MD) simulations can provide insights into the behavior of fluorinated molecules in biological systems. nih.gov By simulating the interactions of this compound derivatives with proteins or lipid bilayers, researchers can predict their potential biological activity and pharmacokinetic properties. nih.gov This information is crucial for the design of new drug candidates.
Furthermore, computational screening of virtual libraries of fluorinated molecules can accelerate the discovery of new compounds with specific properties. By predicting the properties of thousands of potential derivatives of this compound, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Table 2: Applications of Computational Design in this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Molecular geometry, charge distribution, reaction barriers. rsc.orgchemistryviews.org |
| Molecular Dynamics (MD) | Simulate behavior in biological environments. | Binding affinities, membrane permeability. nih.gov |
| Virtual Screening | Identify promising new derivatives. | Biological activity, ADMET properties. |
Expanding the Scope of Reactivity and Functionalization for Complex Derivatives
The future development of this compound as a building block relies on expanding the repertoire of its chemical transformations to create more complex and diverse derivatives. The hydroxyl group and the carbon-fluorine bonds are key sites for functionalization.
The hydroxyl group is a versatile handle for a variety of chemical modifications. nih.govpsu.eduresearchgate.netyoutube.com It can be oxidized to the corresponding ketone, 1,1-difluoro-3-phenylpropan-2-one, a precursor for further reactions. chemistryworld.com Alternatively, it can be converted to a good leaving group, allowing for nucleophilic substitution to introduce a range of other functional groups. nih.gov The development of chemoselective methods for these transformations is crucial to avoid unwanted side reactions. nih.gov
The carbon-fluorine bond, while strong, can also be a site for functionalization, particularly in the context of transition metal catalysis. acs.orgrsc.org Recent advances have shown that under the right catalytic conditions, C-F bonds in gem-difluoroalkenes can be selectively functionalized. acs.org While this compound is not a gem-difluoroalkene, these advancements point towards the potential for developing catalytic systems that can activate the C-F bonds in this and similar molecules.
Furthermore, the synthesis of derivatives can be achieved by starting from functionalized precursors. For example, using a substituted phenylacetaldehyde (B1677652) in the initial synthesis would lead to derivatives of this compound with modifications on the phenyl ring. The development of robust synthetic routes that tolerate a wide range of functional groups is a key area of future research.
Exploration of New Catalytic Systems for Enantioselective Fluorination and Transformations
The development of new and efficient catalytic systems is a major driving force in organofluorine chemistry. rsc.orgosti.govlabcompare.comwvu.edu For this compound, the exploration of new catalysts is crucial for achieving enantioselective synthesis and for enabling novel transformations.
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. researchgate.netmdpi.comosti.govnih.gov Asymmetric reduction of the corresponding ketone, 1,1-difluoro-3-phenylpropan-2-one, is a promising strategy. osti.gov The development of new chiral catalysts, including both metal-based and organocatalysts, that can achieve high enantioselectivity in this reduction is a key research goal. osti.govnih.gov
In addition to enantioselective synthesis, new catalytic systems are needed to expand the range of transformations that can be performed on this compound. This includes catalysts for the selective functionalization of the C-H bonds in the molecule, as well as catalysts that can mediate the formation of new carbon-carbon and carbon-heteroatom bonds at the hydroxyl group. nih.govrsc.org The discovery of catalysts that can selectively cleave and functionalize C-F bonds under mild conditions remains a significant challenge but holds immense potential for creating novel fluorinated molecules. labcompare.com
Q & A
Q. What are the common synthetic routes for 1,1-difluoro-3-phenylpropan-2-ol, and how can its purity be optimized?
While direct synthetic protocols for this compound are not explicitly detailed in the provided evidence, analogous fluorinated alcohols (e.g., 1,3-difluoro-2-propanol) suggest that fluorination of propanol derivatives via halogen-exchange reactions or electrophilic fluorination agents (e.g., DAST or Deoxo-Fluor) could be employed . Purity optimization may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in non-polar solvents. Analytical techniques like GC-MS or HPLC should validate purity thresholds ≥95% .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : NMR is critical for identifying fluorine environments, while and NMR resolve proton/carbon frameworks.
- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) to analyze single-crystal data .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
- Waste Disposal : Segregate fluorinated waste and consult institutional guidelines for specialized treatment (e.g., hydrolysis or incineration) .
- Storage : Store at –20°C in airtight containers to prevent degradation or moisture absorption .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, vibrational frequencies, and electronic properties. Discrepancies in bond lengths or dipole moments between X-ray (experimental) and DFT (theoretical) data may arise from crystal packing effects or solvent interactions. Cross-validation using polarizable continuum models (PCM) for solvent correction can improve alignment .
Q. What role does the fluorine substituent play in modulating the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing nature of fluorine atoms increases the acidity of the hydroxyl group (pKa ~12–14), facilitating deprotonation to form alkoxide intermediates. This enhances nucleophilicity in SN2 reactions or esterifications. Comparative studies with non-fluorinated analogs (e.g., 3-phenylpropan-2-ol) show accelerated kinetics in fluorinated derivatives due to stabilized transition states .
Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated analogs?
- Isotopic Labeling : Confirm assignments using -labeled derivatives to rule out hydrogen-bonding artifacts.
- Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria) that may obscure chemical shifts.
- Crystallographic Cross-Check : Validate NMR interpretations with X-ray-derived torsion angles and hydrogen-bonding networks .
Q. What strategies are effective for derivatizing this compound into bioactive precursors (e.g., trifluoromethylated compounds)?
- Etherification : React with alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF) to generate ether derivatives.
- Oxidation : Use Jones reagent (CrO/HSO) to convert the alcohol to 1,1-difluoro-3-phenylpropan-2-one, a ketone intermediate for further functionalization .
- Borylation : Introduce boronate esters via Miyaura borylation for Suzuki-Miyaura cross-coupling in drug-discovery pipelines .
Q. How does the stereoelectronic profile of this compound influence its application in asymmetric catalysis?
The geminal difluoro group creates a rigid, electron-deficient environment that stabilizes transition metals (e.g., Pd or Ru) in chiral complexes. Computational studies (NBO analysis) reveal enhanced σ-hole interactions, improving enantioselectivity in hydrogenation or C–C bond-forming reactions. Experimental validation via circular dichroism (CD) or X-ray crystallography of metal-ligand complexes is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
